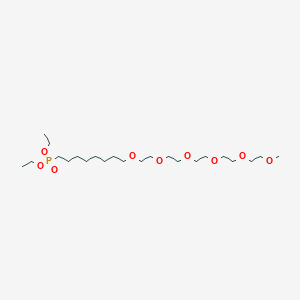

m-PEG6-C6-phosphonic acid ethyl ester

Beschreibung

Eigenschaften

IUPAC Name |

1-diethoxyphosphoryl-8-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]octane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H49O9P/c1-4-31-33(24,32-5-2)23-11-9-7-6-8-10-12-26-15-16-28-19-20-30-22-21-29-18-17-27-14-13-25-3/h4-23H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANRJOLZTIWLHKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CCCCCCCCOCCOCCOCCOCCOCCOC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H49O9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to m-PEG6-(CH2)8-phosphonic acid ethyl ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-PEG6-(CH2)8-phosphonic acid ethyl ester is a heterobifunctional linker molecule of significant interest in the fields of bioconjugation, drug delivery, and materials science.[1] Its unique structure, comprising a methoxy-terminated polyethylene glycol (PEG) chain, an octyl spacer, and a diethyl phosphonate group, imparts a combination of desirable properties including hydrophilicity, biocompatibility, and strong affinity for metal oxide surfaces.[2]

This technical guide provides a detailed overview of the chemical properties, synthesis, and key applications of m-PEG6-(CH2)8-phosphonic acid ethyl ester, with a focus on its utility in the development of advanced biomedical and material science technologies.

Chemical and Physical Properties

m-PEG6-(CH2)8-phosphonic acid ethyl ester is a well-defined chemical entity with specific properties that are crucial for its application. A summary of its key quantitative data is presented in Table 1.

Table 1: Quantitative Data for m-PEG6-(CH2)8-phosphonic acid ethyl ester

| Property | Value | Source |

| IUPAC Name | diethyl (2,5,8,11,14,17-hexaoxapentacosan-25-yl)phosphonate | [3] |

| Synonyms | m-PEG6-C8-phosphonic acid ethyl ester | [3] |

| CAS Number | 2028281-88-9 | [3] |

| Molecular Formula | C23H49O9P | [3] |

| Molecular Weight | 500.61 g/mol | [3] |

| Purity | >95% | [1] |

| Appearance | Solid powder | [3] |

| Solubility | Soluble in DMSO | [3] |

| Storage Conditions | -20°C for long-term storage | [4] |

Synthesis

The synthesis of m-PEG6-(CH2)8-phosphonic acid ethyl ester is typically achieved through a Michaelis-Arbuzov reaction.[5][6] This reaction involves the nucleophilic attack of a trialkyl phosphite, such as triethyl phosphite, on an alkyl halide.[5][6][7]

General Synthetic Scheme

The overall synthetic strategy involves two main steps:

-

Synthesis of the Halogenated PEGylated Precursor: This involves the preparation of a molecule containing the m-PEG6 and (CH2)8 moieties with a terminal halide (e.g., bromide or iodide) that can readily react with the phosphite.

-

Michaelis-Arbuzov Reaction: The halogenated precursor is then reacted with triethyl phosphite to form the desired phosphonate ester.[6][7]

A logical workflow for the synthesis is depicted below:

Caption: Synthetic workflow for m-PEG6-(CH2)8-phosphonic acid ethyl ester.

Experimental Protocol (Representative)

Materials:

-

m-PEG6-O-(CH2)8-Br (precursor)

-

Triethyl phosphite

-

Anhydrous toluene (or other suitable high-boiling solvent)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet is charged with the precursor, m-PEG6-O-(CH2)8-Br.

-

Addition of Reagents: Anhydrous toluene is added to dissolve the precursor, followed by the addition of an excess of triethyl phosphite.

-

Reaction: The reaction mixture is heated to reflux under a nitrogen atmosphere. The progress of the reaction is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature. The excess triethyl phosphite and toluene are removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure m-PEG6-(CH2)8-phosphonic acid ethyl ester.

-

Characterization: The structure and purity of the final product are confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ³¹P NMR) and Mass Spectrometry.

Applications

The tripartite structure of m-PEG6-(CH2)8-phosphonic acid ethyl ester makes it a versatile tool in several advanced applications.

Surface Modification of Metal Oxides

The phosphonic acid ethyl ester group has a strong affinity for metal oxide surfaces, such as titanium dioxide (TiO₂), zirconium dioxide (ZrO₂), and aluminum oxide (Al₂O₃).[2] This allows for the formation of stable, self-assembled monolayers (SAMs) on these surfaces. The PEG component of the molecule then extends away from the surface, creating a hydrophilic and biocompatible coating that can prevent non-specific protein adsorption and improve the performance of medical devices.[1]

Caption: Workflow for surface modification using the subject molecule.

Bioconjugation

Once a surface is functionalized with m-PEG6-(CH2)8-phosphonic acid ethyl ester, the terminal methoxy group of the PEG chain can be replaced with other functional groups (e.g., amine, carboxyl, or alkyne) through further chemical modification. These functional groups can then be used to covalently attach biomolecules, such as proteins, peptides, or DNA, to the surface. This is a critical step in the development of biosensors, targeted drug delivery systems, and biocompatible implants.

Drug Delivery

In drug delivery, m-PEG6-(CH2)8-phosphonic acid ethyl ester can act as a linker to conjugate a drug molecule to a nanoparticle or another carrier system. The PEG chain can improve the pharmacokinetic profile of the drug by increasing its solubility and circulation time, while the phosphonate group can anchor the system to a target site, such as bone tissue, which has a high affinity for phosphonates.

While no specific signaling pathways are directly modulated by this linker molecule, its application in targeted drug delivery can be represented as follows:

Caption: Role in targeted drug delivery and subsequent cell signaling.

Experimental Protocols for Applications (Representative)

Surface Modification of Titanium Dioxide Nanoparticles

Materials:

-

Titanium dioxide (TiO₂) nanoparticles

-

m-PEG6-(CH2)8-phosphonic acid ethyl ester

-

Anhydrous toluene

-

Ultrasonicator

Procedure:

-

Nanoparticle Suspension: A known amount of TiO₂ nanoparticles is suspended in anhydrous toluene.

-

Sonication: The suspension is sonicated to ensure a uniform dispersion of the nanoparticles.

-

Addition of Linker: A solution of m-PEG6-(CH2)8-phosphonic acid ethyl ester in anhydrous toluene is added to the nanoparticle suspension.

-

Incubation: The mixture is stirred at room temperature for a specified period (e.g., 24 hours) to allow for the formation of the self-assembled monolayer.

-

Washing: The functionalized nanoparticles are collected by centrifugation and washed several times with fresh toluene to remove any unbound linker molecules.

-

Drying: The PEGylated TiO₂ nanoparticles are dried under vacuum.

-

Characterization: The successful surface modification can be confirmed by techniques such as X-ray Photoelectron Spectroscopy (XPS) to detect the presence of phosphorus and carbon from the linker, and Transmission Electron Microscopy (TEM) to observe any changes in nanoparticle morphology.

Bioconjugation of a Protein to a PEGylated Surface

Materials:

-

PEGylated surface (prepared as described above, with a terminal functional group for conjugation, e.g., N-hydroxysuccinimide ester)

-

Protein of interest (with a free amine group)

-

Phosphate-buffered saline (PBS), pH 7.4

Procedure:

-

Protein Solution: A solution of the protein of interest is prepared in PBS.

-

Incubation: The PEGylated surface is incubated with the protein solution for a set time (e.g., 2-4 hours) at room temperature or 4°C with gentle agitation.

-

Washing: The surface is then washed extensively with PBS to remove any non-covalently bound protein.

-

Blocking: Any remaining active sites on the surface can be blocked by incubating with a solution of a small amine-containing molecule (e.g., ethanolamine).

-

Characterization: The successful immobilization of the protein can be confirmed using techniques such as fluorescent microscopy (if the protein is fluorescently labeled) or Quartz Crystal Microbalance (QCM) to measure the change in mass on the surface.

Conclusion

m-PEG6-(CH2)8-phosphonic acid ethyl ester is a highly versatile and valuable molecule for researchers and professionals in drug development and materials science. Its well-defined structure and predictable reactivity allow for the creation of advanced materials and biomedical constructs with tailored properties. The ability to form stable, biocompatible coatings on metal oxide surfaces, coupled with the potential for further bioconjugation, opens up a wide range of possibilities for the development of next-generation medical devices, diagnostic platforms, and targeted therapeutic agents. Further research into the quantitative aspects of its binding and release kinetics will undoubtedly expand its utility in these critical fields.

References

- 1. M-Peg6-(ch2)8-phosphonic acid ethyl ester [myskinrecipes.com]

- 2. m-PEG6-(CH2)8-phosphonic acid, CAS 2028284-71-9 | AxisPharm [axispharm.com]

- 3. medkoo.com [medkoo.com]

- 4. m-PEG6-(CH2)8-phosphonic acid | 2028284-71-9 | BroadPharm [broadpharm.com]

- 5. Arbuzov Reaction [organic-chemistry.org]

- 6. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

An In-depth Technical Guide to m-PEG6-(CH2)8-phosphonic acid ethyl ester (CAS: 2028281-88-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of m-PEG6-(CH2)8-phosphonic acid ethyl ester, a heterobifunctional linker molecule designed for advanced applications in bioconjugation, drug delivery, and surface modification. This document consolidates key chemical and physical data, outlines a detailed experimental protocol for its application in nanoparticle functionalization, and presents visual workflows to aid in experimental design.

Core Compound Properties

m-PEG6-(CH2)8-phosphonic acid ethyl ester is a versatile tool in biomedical research, featuring a methoxy-terminated polyethylene glycol (PEG) chain, an eight-carbon alkyl spacer, and a diethyl phosphonate group. This unique structure imparts valuable properties: the PEG moiety enhances hydrophilicity and biocompatibility, while the phosphonate group serves as a robust anchor for binding to metal oxide surfaces.[1][2]

Chemical and Physical Data

The following tables summarize the key quantitative data for m-PEG6-(CH2)8-phosphonic acid ethyl ester.

| Identifier | Value | Source(s) |

| CAS Number | 2028281-88-9 | [3] |

| IUPAC Name | diethyl (2,5,8,11,14,17-hexaoxapentacosan-25-yl)phosphonate | [3] |

| Chemical Formula | C23H49O9P | [3] |

| Property | Value | Source(s) |

| Molecular Weight | 500.61 g/mol | [3] |

| Exact Mass | 500.3114 | [3] |

| Purity | >95% | [4] |

| Appearance | Varies (typically a liquid or semi-solid) | [3] |

| Storage and Handling | Conditions | Source(s) |

| Short-term Storage | 0 - 4 °C, dry and dark | [3] |

| Long-term Storage | -20 °C | [3] |

| Shipping Condition | Ambient temperature as a non-hazardous chemical | [3] |

Applications in Research and Development

The unique characteristics of m-PEG6-(CH2)8-phosphonic acid ethyl ester make it a valuable component in the development of sophisticated biomedical systems.

-

Surface Modification of Nanoparticles: The phosphonate group exhibits a strong affinity for metal oxide surfaces, such as iron oxide, titanium dioxide, and zirconium oxide.[5] This allows for the stable coating of nanoparticles, rendering them water-soluble and biocompatible. This is crucial for applications in diagnostics, such as magnetic resonance imaging (MRI), and in targeted drug delivery.[6]

-

Bioconjugation and Drug Delivery: The PEG chain not only improves solubility but also provides a steric shield, which can reduce non-specific protein binding and recognition by the immune system, thereby prolonging circulation time in vivo.[6] This "stealth" property is highly desirable for systemic drug delivery applications. The terminal methoxy group ensures that the linker is monofunctional, preventing unwanted cross-linking.

-

Biocompatible Coatings: This linker can be used to create biocompatible coatings on medical devices, which can improve their performance and reduce adverse reactions in biological systems.[7]

Experimental Protocols: Nanoparticle Functionalization

While specific experimental data for CAS 2028281-88-9 is not widely published, the following protocol is adapted from a study utilizing a structurally similar phosphonate-PEG linker for the functionalization of iron oxide nanoparticles (IONPs).[8] This protocol provides a robust framework for researchers to develop their own specific procedures.

Synthesis of a Phosphonate-PEG Linker (Illustrative Example)

This section describes the synthesis of a phosphonate linker with a carboxylic acid handle for further conjugation, which is a common strategy.

Materials:

-

11-bromoundecanoic acid

-

Triethyl phosphite

-

m-PEG6-amine

-

Dicyclohexylcarbodiimide (DCC)

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous dichloromethane (DCM)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

Synthesis of Diethyl 11-phosphonoundecanoate: A mixture of 11-bromoundecanoic acid and an excess of triethyl phosphite is heated at 160°C for 18 hours under an inert atmosphere. The excess triethyl phosphite is removed under vacuum to yield the product.

-

Activation of the Carboxylic Acid: The resulting diethyl 11-phosphonoundecanoate is dissolved in anhydrous DCM. DCC and NHS are added, and the reaction is stirred at room temperature for 4 hours to form the NHS ester.

-

Conjugation with m-PEG6-amine: The activated NHS ester is then reacted with m-PEG6-amine in anhydrous DMF. The reaction is stirred overnight at room temperature.

-

Purification: The final product is purified by column chromatography to yield the m-PEG6-(CH2)10-phosphonic acid ethyl ester.

Functionalization of Iron Oxide Nanoparticles (IONPs)

Materials:

-

Commercial iron oxide nanoparticles (hydrophobic or hydrophilic)

-

m-PEG6-(CH2)8-phosphonic acid ethyl ester

-

Anhydrous solvent (e.g., tetrahydrofuran for hydrophobic IONPs, water for hydrophilic IONPs)

Procedure:

-

Dispersion of IONPs: The IONPs are dispersed in the appropriate anhydrous solvent by sonication.

-

Ligand Exchange Reaction: The m-PEG6-(CH2)8-phosphonic acid ethyl ester is added to the dispersed IONPs. The amount of linker can be varied to optimize the surface coating. The mixture is then stirred or shaken at room temperature for 24-48 hours to allow for ligand exchange.

-

Purification of Functionalized IONPs: The coated IONPs are separated from the excess linker by centrifugation and washed several times with the solvent. For hydrophobic IONPs coated to become hydrophilic, the particles are transferred to water and purified via dialysis.

-

Characterization: The successful functionalization is confirmed using techniques such as:

-

Dynamic Light Scattering (DLS): To measure the hydrodynamic size of the coated nanoparticles.[8]

-

Thermogravimetric Analysis (TGA): To determine the amount of linker bound to the nanoparticle surface.[8]

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic vibrational bands of the PEG and phosphonate groups on the nanoparticle surface.

-

Zeta Potential Measurement: To assess the colloidal stability of the functionalized nanoparticles in aqueous solutions.

-

Visualization of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key processes described in this guide.

Conclusion

m-PEG6-(CH2)8-phosphonic acid ethyl ester is a highly valuable and versatile linker for researchers in drug development and materials science. Its well-defined structure provides a reliable means to enhance the biocompatibility and stability of nanomaterials and to construct advanced drug delivery systems. The experimental framework provided herein offers a starting point for the successful application of this and similar phosphonate-PEG linkers in a variety of research settings.

References

- 1. Phosphonate PEG | Phosphonate Linkers, PEG Phosphonate | AxisPharm [axispharm.com]

- 2. precisepeg.com [precisepeg.com]

- 3. medkoo.com [medkoo.com]

- 4. M-Peg6-(ch2)8-phosphonic acid ethyl ester [myskinrecipes.com]

- 5. m-PEG6-(CH2)8-phosphonic acid, CAS 2028284-71-9 | AxisPharm [axispharm.com]

- 6. Towards potential nanoparticle contrast agents: Synthesis of new functionalized PEG bisphosphonates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. M-Peg6-(ch2)8-phosphonic acid ethyl ester [myskinrecipes.com]

- 8. Phosphonate coating of commercial iron oxide nanoparticles for nanowarming cryopreserved samples - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D1TB02483C [pubs.rsc.org]

An In-depth Technical Guide to m-PEG6-(CH2)8-phosphonic acid ethyl ester

This technical guide provides a comprehensive overview of the properties, synthesis, and applications of m-PEG6-(CH2)8-phosphonic acid ethyl ester, a heterobifunctional linker molecule of significant interest to researchers, scientists, and drug development professionals. This document details its chemical and physical characteristics, outlines experimental protocols for its use, and illustrates relevant workflows and molecular structures.

Core Properties and Specifications

m-PEG6-(CH2)8-phosphonic acid ethyl ester is a versatile tool in the fields of bioconjugation and materials science.[1] Its unique structure, featuring a methoxy-terminated polyethylene glycol (PEG) chain, a flexible octyl spacer, and a diethyl phosphonate group, imparts a valuable combination of hydrophilicity, biocompatibility, and strong binding affinity for metal oxide surfaces.[1][2]

Chemical and Physical Data

A summary of the key quantitative data for m-PEG6-(CH2)8-phosphonic acid ethyl ester is presented in Table 1.

| Property | Value | Reference |

| Chemical Name | diethyl (2,5,8,11,14,17-hexaoxapentacosan-25-yl)phosphonate | [3] |

| CAS Number | 2028281-88-9 | [3] |

| Molecular Formula | C23H49O9P | [3] |

| Molecular Weight | 500.61 g/mol | [3] |

| Exact Mass | 500.3114 | [3] |

| Purity | ≥95% | |

| Appearance | Solid powder | [3] |

| Solubility | Soluble in DMSO | [3] |

| Storage Conditions | Short term (days to weeks): 0 - 4 °C, dry, dark. Long term (months to years): -20 °C. | [3] |

Structural Information

The molecular structure of m-PEG6-(CH2)8-phosphonic acid ethyl ester is characterized by three key functional domains:

-

m-PEG6 Group: A methoxy-terminated hexa(ethylene glycol) chain that confers hydrophilicity and biocompatibility. This PEGylated portion of the molecule helps to improve solubility in aqueous media and can reduce non-specific protein adsorption when used in biological systems.[2]

-

(CH2)8 Alkyl Spacer: An eight-carbon chain that provides a flexible linker between the PEG chain and the phosphonate group. This spacer allows for greater conformational freedom and can facilitate more effective binding to surfaces.[2]

-

Phosphonic Acid Ethyl Ester Group: This functional group has a strong affinity for metal oxide surfaces such as titanium dioxide (TiO2) and iron oxide (Fe3O4), enabling the formation of stable self-assembled monolayers (SAMs) or the functionalization of nanoparticles.[1][2][4]

Synthesis and Characterization

References

An In-depth Technical Guide to the Synthesis of m-PEG6-(CH2)8-phosphonic acid ethyl ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of m-PEG6-(CH2)8-phosphonic acid ethyl ester, a heterobifunctional molecule with applications in bioconjugation, drug delivery, and surface modification.[1][2] The polyethylene glycol (PEG) chain enhances solubility and biocompatibility, while the phosphonic acid ethyl ester group allows for covalent attachment to various surfaces or further chemical modifications. This document outlines the synthetic pathway, detailed experimental protocols, and characterization methods.

Synthetic Strategy

The synthesis of m-PEG6-(CH2)8-phosphonic acid ethyl ester is a two-step process. The first step involves the synthesis of the key intermediate, diethyl (8-bromooctyl)phosphonate, via a Michaelis-Arbuzov reaction. The second step is the coupling of this intermediate with methoxy-polyethylene glycol (m-PEG6-OH) through a Williamson ether synthesis.

Diagram of the Synthetic Workflow

Caption: Synthetic pathway for m-PEG6-(CH2)8-phosphonic acid ethyl ester.

Experimental Protocols

Step 1: Synthesis of Diethyl (8-bromooctyl)phosphonate

This procedure is based on the Michaelis-Arbuzov reaction, optimized to favor the mono-substitution product.[3]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1,8-Dibromooctane | 271.98 | 27.2 g | 0.1 |

| Triethyl phosphite | 166.16 | 16.6 g | 0.1 |

Procedure:

-

To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a distillation condenser, add 1,8-dibromooctane.

-

Heat the flask to 140 °C in an oil bath.

-

Add triethyl phosphite dropwise to the heated 1,8-dibromooctane over a period of 2 hours. This slow addition is crucial to minimize the formation of the di-substituted byproduct.[3]

-

During the addition, ethyl bromide will be formed as a byproduct and can be removed by distillation.

-

After the addition is complete, continue to heat the reaction mixture at 140 °C for an additional 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Purify the crude product by fractional distillation under reduced pressure to obtain diethyl (8-bromooctyl)phosphonate as a colorless oil.

Expected Yield: 40-50%

Step 2: Synthesis of m-PEG6-(CH2)8-phosphonic acid ethyl ester

This procedure utilizes the Williamson ether synthesis to couple the phosphonate intermediate with the PEG chain.[4]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| m-PEG6-OH | ~282.34 | 2.82 g | 0.01 |

| Sodium hydride (60% dispersion in mineral oil) | 40.00 | 0.44 g | 0.011 |

| Diethyl (8-bromooctyl)phosphonate | 329.23 | 3.29 g | 0.01 |

| Anhydrous Dimethylformamide (DMF) | - | 50 mL | - |

Procedure:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve m-PEG6-OH in anhydrous DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride portion-wise to the solution. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another hour to ensure complete formation of the alkoxide.

-

Add a solution of diethyl (8-bromooctyl)phosphonate in anhydrous DMF to the reaction mixture dropwise.

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction progress by TLC.

-

Upon completion, cautiously quench the reaction by the slow addition of water.

-

Remove the DMF under reduced pressure.

-

Dissolve the residue in dichloromethane (DCM) and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of methanol in dichloromethane as the eluent.

Expected Yield: 60-70%

Quantitative Data Summary

| Product | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Purity |

| Diethyl (8-bromooctyl)phosphonate | C12H26BrO3P | 329.23 | Colorless oil | >95% |

| m-PEG6-(CH2)8-phosphonic acid ethyl ester | C23H49O9P | 500.61 | Solid powder | >96%[5] |

Characterization

The structure and purity of the synthesized compounds can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.

Diethyl (8-bromooctyl)phosphonate

-

1H NMR (CDCl3):

-

δ 4.10-4.00 (m, 4H, -P(O)(OCH2CH3)2)

-

δ 3.40 (t, 2H, -CH2Br)

-

δ 1.85-1.75 (m, 2H, -CH2CH2Br)

-

δ 1.70-1.60 (m, 2H, -P(O)CH2-)

-

δ 1.45-1.25 (m, 8H, alkyl chain)

-

δ 1.32 (t, 6H, -P(O)(OCH2CH3)2)

-

-

31P NMR (CDCl3):

m-PEG6-(CH2)8-phosphonic acid ethyl ester

-

1H NMR (CDCl3):

-

δ 4.10-4.00 (m, 4H, -P(O)(OCH2CH3)2)

-

δ 3.70-3.50 (m, 24H, PEG chain -OCH2CH2O-)

-

δ 3.45 (t, 2H, -CH2O-PEG)

-

δ 3.38 (s, 3H, -OCH3)

-

δ 1.70-1.60 (m, 2H, -P(O)CH2-)

-

δ 1.60-1.50 (m, 2H, -CH2CH2O-PEG)

-

δ 1.40-1.25 (m, 8H, alkyl chain)

-

δ 1.32 (t, 6H, -P(O)(OCH2CH3)2)

-

-

31P NMR (CDCl3):

-

δ ~32 ppm

-

Signaling Pathways and Logical Relationships

The synthesis follows a logical progression of functional group transformations. The Michaelis-Arbuzov reaction establishes the C-P bond, a key structural feature of phosphonates. The subsequent Williamson ether synthesis is a classic and efficient method for forming the ether linkage between the PEG and the alkyl phosphonate moieties.

Diagram of Reaction Logic

Caption: Logical flow of the synthetic strategy.

This guide provides a foundational understanding and practical protocols for the synthesis of m-PEG6-(CH2)8-phosphonic acid ethyl ester. Researchers can adapt these methods to synthesize related PEGylated phosphonates for a variety of applications in drug delivery, biomaterials, and nanotechnology.

References

An In-depth Technical Guide to m-PEG6-(CH2)8-phosphonic acid ethyl ester: Properties, Synthesis, and Applications in Bioconjugation and Surface Modification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of m-PEG6-(CH2)8-phosphonic acid ethyl ester, a heterobifunctional linker molecule gaining significant traction in the fields of bioconjugation, drug delivery, and material science. This document details its physicochemical properties, provides a generalized synthesis protocol, and explores its key applications with illustrative experimental workflows.

Core Molecular Properties

m-PEG6-(CH2)8-phosphonic acid ethyl ester is a versatile molecule featuring a methoxy-terminated polyethylene glycol (m-PEG) chain, a C8 alkyl spacer, and a diethyl phosphonate group. This unique architecture imparts both hydrophilicity, through the PEG chain, and a strong affinity for metal oxide surfaces via the phosphonate group.[1][2] The ethyl ester form serves as a protected precursor to the more reactive phosphonic acid.

A summary of the key quantitative data for the ethyl ester and its corresponding acid is presented in Table 1.

| Property | m-PEG6-(CH2)8-phosphonic acid ethyl ester | m-PEG6-(CH2)8-phosphonic acid |

| Synonym | diethyl (2,5,8,11,14,17-hexaoxapentacosan-25-yl)phosphonate | (2,5,8,11,14,17-hexaoxapentacosan-25-yl)phosphonic acid |

| CAS Number | 2028281-88-9 | 2028284-71-9 |

| Chemical Formula | C23H49O9P | C19H41O9P |

| Molecular Weight | 500.61 g/mol [3] | 444.5 g/mol |

| Appearance | Not specified, likely a viscous liquid or waxy solid | Not specified, likely a viscous liquid or waxy solid |

| Solubility | Soluble in organic solvents and water | Soluble in water |

Synthesis and Characterization

A generalized synthetic workflow is depicted below:

Caption: Generalized synthetic workflow for m-PEG6-(CH2)8-phosphonic acid ethyl ester.

Experimental Protocol: Generalized Synthesis

-

Activation of m-PEG6-alcohol: The terminal hydroxyl group of m-PEG6-alcohol is activated by converting it into a better leaving group, such as a tosylate or a halide. This is typically achieved by reacting the m-PEG6-alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine, or with a halogenating agent like thionyl chloride (SOCl2).

-

Nucleophilic Substitution: The activated m-PEG6 is then reacted with a suitable C8 phosphonate precursor, for instance, diethyl (8-bromooctyl)phosphonate, via a nucleophilic substitution reaction (e.g., Williamson ether synthesis). The reaction is typically carried out in an appropriate aprotic solvent.

-

Purification: The final product, m-PEG6-(CH2)8-phosphonic acid ethyl ester, is purified from the reaction mixture using techniques such as column chromatography.

Characterization:

The successful synthesis and purity of the compound can be confirmed using a combination of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ³¹P NMR): To confirm the chemical structure and the presence of the PEG, alkyl chain, and diethyl phosphonate moieties.

-

Mass Spectrometry (MS): To verify the molecular weight of the final product.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

Key Applications and Experimental Workflows

The unique properties of m-PEG6-(CH2)8-phosphonic acid and its ethyl ester make them valuable tools in various research and development areas, primarily in surface modification of metal oxides and bioconjugation for drug delivery.

Surface Modification of Metal Oxide Nanoparticles

The phosphonic acid moiety exhibits a strong affinity for metal oxide surfaces, such as iron oxide, titanium dioxide, and indium tin oxide.[4][5] This allows for the formation of stable, self-assembled monolayers (SAMs) that can significantly improve the properties of these materials. The PEG chain imparts hydrophilicity and biocompatibility, preventing nanoparticle aggregation and reducing non-specific protein adsorption.[5]

A typical workflow for the surface modification of iron oxide nanoparticles (IONPs) is illustrated below:

Caption: Workflow for the surface modification of iron oxide nanoparticles.

Experimental Protocol: Surface Modification of Iron Oxide Nanoparticles

-

Ligand Exchange: Hydrophobic iron oxide nanoparticles (e.g., oleic acid-coated) are dispersed in an organic solvent. A solution of m-PEG6-(CH2)8-phosphonic acid ethyl ester in a compatible solvent is added to the nanoparticle dispersion. The mixture is then heated and stirred to facilitate the exchange of the native hydrophobic ligands with the PEG-phosphonate linker.

-

Hydrolysis: The ethyl ester groups on the phosphonate are hydrolyzed to the free phosphonic acid. This can be achieved through either acid or base-catalyzed hydrolysis. This step is crucial for achieving strong binding to the metal oxide surface.

-

Purification: The surface-modified nanoparticles are purified from excess ligands and reaction byproducts by repeated washing and centrifugation or by using magnetic separation. The final product is a stable dispersion of hydrophilic and biocompatible IONPs.

Characterization of Modified Nanoparticles:

-

Dynamic Light Scattering (DLS): To determine the hydrodynamic size and size distribution of the nanoparticles and to assess their colloidal stability.

-

Zeta Potential Measurement: To evaluate the surface charge of the nanoparticles, which is indicative of successful surface modification and stability.

-

Thermogravimetric Analysis (TGA): To quantify the amount of organic coating on the nanoparticle surface.

-

X-ray Photoelectron Spectroscopy (XPS): To confirm the presence of phosphorus and other elements from the linker on the nanoparticle surface.

Bioconjugation for Targeted Drug Delivery

The m-PEG6-(CH2)8-phosphonic acid ethyl ester can be utilized in the development of drug delivery systems.[1] The phosphonate end can be anchored to a nanoparticle carrier, while the methoxy-terminated PEG chain provides a "stealth" layer to evade the immune system. For targeted delivery, the terminal methoxy group can be replaced with a reactive functional group (e.g., NHS ester, maleimide) to conjugate targeting ligands such as antibodies or peptides.

The logical relationship for creating a targeted drug delivery vector is shown below:

Caption: Logical relationship for assembling a targeted drug delivery vector.

Experimental Protocol: General Bioconjugation

Assuming a modified version of the linker with a terminal reactive group (e.g., m-PEG6-(CH2)8-phosphonic acid-NHS ester):

-

Activation of Targeting Ligand: If necessary, the targeting ligand (e.g., an antibody) is prepared in a suitable buffer.

-

Conjugation Reaction: The activated PEG-phosphonate linker is added to the targeting ligand solution and allowed to react under controlled pH and temperature to form a stable conjugate.

-

Purification of the Conjugate: The resulting conjugate is purified from unreacted linker and ligand using techniques like size exclusion chromatography or dialysis.

-

Attachment to Nanoparticles: The purified conjugate is then used to coat drug-loaded metal oxide nanoparticles as described in the surface modification protocol.

Conclusion

m-PEG6-(CH2)8-phosphonic acid ethyl ester and its corresponding acid are highly valuable molecules for researchers in nanotechnology, materials science, and drug development. Their well-defined structure, combining a hydrophilic PEG chain and a robust phosphonate anchoring group, enables the creation of stable, biocompatible, and functionalized surfaces and nanoparticles. The experimental approaches outlined in this guide provide a foundation for the synthesis, characterization, and application of these versatile linkers in a variety of advanced research applications.

References

- 1. M-Peg6-(ch2)8-phosphonic acid ethyl ester [myskinrecipes.com]

- 2. m-PEG6-(CH2)8-phosphonic acid, CAS 2028284-71-9 | AxisPharm [axispharm.com]

- 3. medkoo.com [medkoo.com]

- 4. Characterizing the molecular order of phosphonic acid self-assembled monolayers on indium tin oxide surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Surface Modification of Magnetic Iron Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of m-PEG6-(CH2)8-phosphonic acid ethyl ester in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of m-PEG6-(CH2)8-phosphonic acid ethyl ester, a key reagent in bioconjugation, drug delivery, and surface modification. Understanding the solubility of this heterobifunctional PEG linker is critical for its effective application in formulating drug delivery systems, developing biocompatible coatings, and modifying biomolecules.[1] This document offers a summary of its expected solubility in common organic solvents, detailed experimental protocols for precise solubility determination, and visual workflows to guide laboratory practice.

Core Concepts in Solubility

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in various media. For m-PEG6-(CH2)8-phosphonic acid ethyl ester, its structure, featuring a hydrophilic polyethylene glycol (PEG) chain and a more hydrophobic alkyl phosphonic acid ethyl ester moiety, results in a nuanced solubility profile.[1] The PEG segment generally enhances solubility, particularly in polar solvents.[2][3]

Solubility Data Summary

While specific quantitative solubility data for m-PEG6-(CH2)8-phosphonic acid ethyl ester is not extensively published, a qualitative understanding can be derived from the general properties of PEG derivatives and available supplier information. The following table summarizes the expected solubility and provides estimated values for guidance. It is imperative for researchers to experimentally determine the precise solubility for their specific applications.

| Solvent | Chemical Formula | Polarity Index | Expected Solubility | Estimated Solubility Range (mg/mL) |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | Soluble[4] | > 50 |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 6.4 | Highly Soluble | > 50 |

| Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | Soluble | > 25 |

| Methanol | CH₃OH | 5.1 | Soluble | > 25 |

| Ethanol | C₂H₅OH | 4.3 | Soluble | > 25 |

| Ethyl Acetate | C₄H₈O₂ | 4.4 | Sparingly Soluble | 1 - 10 |

| Toluene | C₇H₈ | 2.4 | Sparingly Soluble | 1 - 10 |

Note: The estimated solubility ranges are based on the general solubility characteristics of PEG derivatives and should be confirmed experimentally.

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic (equilibrium) solubility of a compound.[5] This protocol outlines the steps for determining the solubility of m-PEG6-(CH2)8-phosphonic acid ethyl ester in a chosen organic solvent.

Materials:

-

m-PEG6-(CH2)8-phosphonic acid ethyl ester (solid)

-

Selected organic solvent (e.g., DMSO, DMF, DCM, etc.)

-

Glass vials with screw caps

-

Orbital shaker or vortex mixer

-

Thermostatically controlled environment (e.g., incubator or water bath)

-

Syringe filters (0.22 µm)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or other quantitative analytical technique.

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Solvent: Ensure the selected organic solvent is of high purity.

-

Addition of Excess Solute: Accurately weigh an excess amount of m-PEG6-(CH2)8-phosphonic acid ethyl ester and add it to a glass vial. The excess solid should be clearly visible.

-

Addition of Solvent: Add a known volume of the selected organic solvent to the vial.

-

Equilibration: Tightly cap the vial and place it on an orbital shaker in a thermostatically controlled environment (e.g., 25 °C). Allow the mixture to shake for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

Phase Separation: After equilibration, let the vial stand to allow the undissolved solid to sediment.

-

Sample Filtration: Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove all undissolved particles. This step is crucial to prevent overestimation of solubility.

-

Sample Dilution: Accurately dilute the filtered saturated solution with the same organic solvent to a concentration within the linear range of the analytical method.

-

Quantitative Analysis: Analyze the diluted sample using a validated HPLC method or another suitable quantitative technique to determine the concentration of the dissolved solute.

-

Calculation of Solubility: Calculate the solubility of m-PEG6-(CH2)8-phosphonic acid ethyl ester in the selected solvent, taking into account the dilution factor. The result is typically expressed in mg/mL or mol/L.

Visualizing the Workflow

To further clarify the experimental process, the following diagrams illustrate the key workflows.

Caption: Workflow for determining thermodynamic solubility.

Logical Relationship in Solubility Behavior

The solubility of m-PEG6-(CH2)8-phosphonic acid ethyl ester is governed by the interplay between its structural components and the properties of the solvent.

Caption: Factors influencing solubility.

Conclusion

This technical guide provides a foundational understanding of the solubility of m-PEG6-(CH2)8-phosphonic acid ethyl ester in organic solvents. While a definitive, quantitative dataset is not publicly available, the provided information on expected solubility and the detailed experimental protocol for the shake-flask method will empower researchers to accurately determine this critical parameter for their specific needs. The visual workflows offer a clear and concise guide for laboratory execution. For professionals in drug development and materials science, a precise understanding of solubility is paramount for optimizing formulation, ensuring reproducibility, and ultimately, achieving desired therapeutic or material outcomes.

References

Purity Analysis of m-PEG6-(CH2)8-phosphonic acid ethyl ester: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for determining the purity of m-PEG6-(CH2)8-phosphonic acid ethyl ester. This PEGylated phosphonic acid derivative is a valuable bifunctional linker in bioconjugation, surface modification, and drug delivery systems, making stringent purity control essential for reproducible and reliable results in research and development.[1][2]

Introduction to Purity and Potential Impurities

m-PEG6-(CH2)8-phosphonic acid ethyl ester, with a molecular weight of 500.61 g/mol and a chemical formula of C23H49O9P, combines a hydrophilic hexaethylene glycol (PEG6) chain with a phosphonic acid ethyl ester functional group via an octyl spacer.[3] The purity of this reagent is critical, as impurities can interfere with subsequent conjugation reactions, alter the physicochemical properties of the final product, and introduce unwanted components into sensitive biological systems.

Potential impurities may arise from the synthetic process and subsequent degradation. The synthesis of phosphonic acid esters often involves reactions like the Michaelis-Arbuzov or Michaelis-Becker reaction.[4][5] Based on these synthetic routes, potential impurities could include:

-

Starting materials: Unreacted m-PEG6-alkyne, azido-(CH2)8-phosphonic acid ethyl ester, or other precursors.

-

Reaction byproducts: Salts, catalysts, or other reagents used in the synthesis.

-

Hydrolyzed forms: The corresponding phosphonic acid resulting from the hydrolysis of the ethyl ester.

-

Polydispersity of the PEG chain: While "PEG6" implies a discrete chain length, commercial PEG reagents can sometimes contain a distribution of chain lengths (e.g., PEG5, PEG7).

Analytical Methodologies for Purity Assessment

A multi-faceted analytical approach is recommended to ensure a comprehensive purity profile of m-PEG6-(CH2)8-phosphonic acid ethyl ester. The primary techniques include High-Performance Liquid Chromatography (HPLC) for separation and quantification, Mass Spectrometry (MS) for molecular weight verification and impurity identification, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and purity assessment.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a powerful technique for separating the target compound from non-polar and some polar impurities.

Experimental Protocol:

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 3.5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm and Evaporative Light Scattering Detector (ELSD).

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of 1 mg/mL.

Data Presentation:

The purity is determined by the area percentage of the main peak in the chromatogram.

| Table 1: HPLC Purity Data | |

| Analyte | m-PEG6-(CH2)8-phosphonic acid ethyl ester |

| Retention Time (min) | 12.5 |

| Peak Area % (UV 210 nm) | 98.5% |

| Peak Area % (ELSD) | 99.1% |

| Known Impurity 1 (e.g., hydrolyzed acid) | 8.2 min |

| Area % of Impurity 1 (UV 210 nm) | 0.8% |

| Area % of Impurity 1 (ELSD) | 0.5% |

| Other Impurities | < 0.7% (total) |

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the mass detection capabilities of MS, enabling the identification of the main component and its impurities.[6][7] For PEGylated compounds, electrospray ionization (ESI) is a common technique.

Experimental Protocol:

-

LC System: Use the same HPLC conditions as described in section 2.1.

-

Mass Spectrometer: ESI-Time of Flight (TOF) or Quadrupole-TOF (Q-TOF).

-

Ionization Mode: Positive ion mode.

-

Mass Range: 100 - 1000 m/z.

-

Data Analysis: The theoretical exact mass of m-PEG6-(CH2)8-phosphonic acid ethyl ester is 500.3114 Da.[3] The observed mass should be within a narrow tolerance (e.g., ± 5 ppm). Impurities will be identified by their mass-to-charge ratio.

Data Presentation:

| Table 2: LC-MS Data | |

| Analyte | m-PEG6-(CH2)8-phosphonic acid ethyl ester |

| Theoretical Mass [M+H]+ | 501.3187 Da |

| Observed Mass [M+H]+ | 501.3182 Da |

| Mass Accuracy (ppm) | -1.0 |

| Impurity 1 (m/z) | 473.2875 ([M-C2H5+H]+, hydrolyzed acid) |

| Impurity 2 (m/z) | 457.2930 ([M-C2H5O+H]+) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ³¹P NMR spectroscopy are essential for confirming the chemical structure of the main component and for detecting and quantifying impurities that may not be readily observed by other techniques.

Experimental Protocol:

-

Spectrometer: 400 MHz or higher.

-

Solvent: Deuterated chloroform (CDCl₃) or Deuterated methanol (CD₃OD).

-

¹H NMR: Acquire a standard proton spectrum. The characteristic peaks for the PEG backbone, the alkyl chain, the ethyl ester group, and the terminal methoxy group should be present and integrate to the correct ratios.

-

³¹P NMR: Acquire a proton-decoupled phosphorus spectrum. A single peak should be observed for the phosphonic acid ethyl ester. The chemical shift will be characteristic of this functional group.

-

Quantitative NMR (qNMR): For higher accuracy purity determination, qNMR can be performed using a certified internal standard.

Data Presentation:

| Table 3: NMR Spectroscopy Data | |

| Nucleus | Characteristic Chemical Shifts (ppm) |

| ¹H | ~3.64 (s, PEG backbone -OCH₂CH₂O-) |

| ~4.07 (quintet, -PO(OCH₂CH₃)₂) | |

| ~3.38 (s, -OCH₃) | |

| ~1.32 (t, -PO(OCH₂CH₃)₂) | |

| 1.2-1.8 (m, -(CH₂)₈-) | |

| ³¹P | ~30-32 (s) |

| Purity by ¹H NMR | >98% (based on integration of characteristic peaks versus impurities) |

Workflow and Logical Relationships

The following diagrams illustrate the overall workflow for the purity analysis and the decision-making process based on the results.

Caption: Overall workflow for the purity analysis of the compound.

Caption: Decision pathway for batch release based on purity analysis results.

Conclusion

The purity analysis of m-PEG6-(CH2)8-phosphonic acid ethyl ester requires a combination of chromatographic and spectroscopic techniques. By employing RP-HPLC, LC-MS, and NMR spectroscopy, a comprehensive assessment of the compound's purity, identity, and impurity profile can be achieved. The detailed protocols and data presentation formats provided in this guide offer a robust framework for researchers, scientists, and drug development professionals to ensure the quality and reliability of this important chemical linker. Commercial suppliers often guarantee a purity of ≥95%, and the methods outlined here provide the means to verify this specification.[8][9]

References

- 1. M-Peg6-(ch2)8-phosphonic acid ethyl ester [myskinrecipes.com]

- 2. m-PEG6-(CH2)8-phosphonic acid, CAS 2028284-71-9 | AxisPharm [axispharm.com]

- 3. medkoo.com [medkoo.com]

- 4. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. d-nb.info [d-nb.info]

- 6. Characterization of poly(ethylene glycol) and PEGylated products by LC/MS with postcolumn addition of amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ingenieria-analitica.com [ingenieria-analitica.com]

- 8. Phosphonate PEG | Phosphonate Linkers, PEG Phosphonate | AxisPharm [axispharm.com]

- 9. M-PEG,methoxy PEG - High purity mPEG Linkers | AxisPharm [axispharm.com]

m-PEG6-(CH2)8-phosphonic acid ethyl ester safety data sheet

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of m-PEG6-(CH2)8-phosphonic acid ethyl ester, a heterobifunctional linker molecule designed for applications in bioconjugation, drug delivery, and surface modification. This guide consolidates available safety data, physical and chemical properties, and experimental methodologies to support its use in research and development.

Chemical and Physical Properties

m-PEG6-(CH2)8-phosphonic acid ethyl ester is a compound featuring a monomethyl-terminated polyethylene glycol (m-PEG) chain, a C8 alkyl spacer, and a diethyl phosphonate group. The PEG moiety imparts hydrophilicity and biocompatibility, reducing non-specific protein adsorption, while the phosphonate ester group serves as a robust anchor for binding to metal oxide surfaces.

Table 1: Chemical Identifiers

| Identifier | Value |

| Chemical Name | diethyl (2,5,8,11,14,17-hexaoxapentacosan-25-yl)phosphonate |

| CAS Number | 2028281-88-9 |

| Molecular Formula | C23H49O9P |

| Molecular Weight | 500.61 g/mol |

| Canonical SMILES | CCOP(=O)(CCCCCCCCCOCCOCCOCCOCCOCCOC)OCC |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Appearance | Solid powder | --INVALID-LINK-- |

| Purity | Typically >95% | --INVALID-LINK--, --INVALID-LINK-- |

| Solubility | Soluble in DMSO | --INVALID-LINK-- |

| Storage | Short-term (days-weeks): 0-4°C; Long-term (months-years): -20°C. Keep dry and dark. | --INVALID-LINK-- |

| Shipping | Shipped under ambient temperature as a non-hazardous chemical. | --INVALID-LINK-- |

Safety Data and Handling

A specific Safety Data Sheet (SDS) for m-PEG6-(CH2)8-phosphonic acid ethyl ester is not publicly available. The following information is extrapolated from data on structurally related diethyl alkylphosphonates and general principles of laboratory safety. This compound is intended for research use only and is not for human or veterinary use.[1]

Hazard Identification

Based on the GHS classification for Diethyl ethylphosphonate (CAS 78-38-6), a related compound, the potential hazards may include:

Table 3: Extrapolated GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[2][3] |

| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage[2][3] |

| Hazardous to the Aquatic Environment, Long-term | Category 2 | H411: Toxic to aquatic life with long lasting effects[2] |

General Handling Precautions:

-

Avoid contact with skin, eyes, and clothing.

-

Avoid inhalation of dust.

-

Use in a well-ventilated area or with appropriate exhaust ventilation.

-

Do not eat, drink, or smoke when using this product.

-

Wash hands thoroughly after handling.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.

First Aid Measures

-

If Swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.[3]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing.

Toxicological Data (for related compounds)

Quantitative toxicological data for the target compound is not available. The following data is for Diethyl ethylphosphonate (CAS 78-38-6).

Table 4: Toxicological Data for Diethyl ethylphosphonate

| Test | Species | Route | Value |

| LD50 | Rat | Oral | 2330 mg/kg[4] |

| LD50 | Rat | Dermal | > 2000 mg/kg[4] |

| LD50 | Mouse | Intraperitoneal | 2240 mg/kg[5] |

Experimental Protocols and Applications

The primary application of m-PEG6-(CH2)8-phosphonic acid ethyl ester is as a linker for the surface modification of metal oxide nanoparticles (e.g., iron oxide, titanium dioxide) to improve their stability and biocompatibility for use in drug delivery and diagnostic imaging.[6] The phosphonate group provides a strong anchor to the metal oxide surface.

General Workflow for Nanoparticle Surface Functionalization

The following diagram outlines a typical workflow for using a PEG-phosphonate linker to functionalize a nanoparticle.

Caption: General workflow for nanoparticle PEGylation.

Detailed Protocol: Ligand Exchange for Iron Oxide Nanoparticle (IONP) Functionalization

This protocol is adapted from methodologies for functionalizing hydrophobic iron oxide nanoparticles with PEG-phosphonate linkers.[7][8][9]

Materials:

-

Hydrophobic oleic acid-coated iron oxide nanoparticles (IONPs) dispersed in an organic solvent (e.g., dichloromethane).

-

m-PEG6-(CH2)8-phosphonic acid ethyl ester.

-

Dichloromethane (DCM), anhydrous.

-

Methanol (MeOH).

-

Hexane.

Procedure:

-

Preparation: In a glass vial, add a solution of the hydrophobic IONPs in DCM.

-

Linker Addition: Prepare a solution of m-PEG6-(CH2)8-phosphonic acid ethyl ester in a DCM/MeOH mixture. Add this solution to the IONP dispersion. The molar ratio of linker to iron content should be optimized for the specific nanoparticle system.

-

Reaction: Sonicate the reaction mixture in a bath sonicator. An alternating cycle of sonication (e.g., 1 hour on, 1 hour off) repeated three times is effective for promoting ligand exchange.[9]

-

Incubation: Allow the mixture to react overnight at room temperature with gentle stirring.

-

Purification - Precipitation: Concentrate the solution under reduced pressure. Add hexane to precipitate the now more hydrophilic, PEGylated nanoparticles.

-

Purification - Washing: Pellet the PEGylated IONPs by centrifugation. Discard the supernatant containing unbound linker and displaced oleic acid. Resuspend the pellet in a suitable solvent (e.g., water or saline) and repeat the centrifugation/washing steps as necessary to remove impurities.

-

Final Product: After the final wash, resuspend the purified PEGylated IONPs in the desired aqueous buffer for storage and characterization.

Characterization:

-

Hydrodynamic Size: Measured by Dynamic Light Scattering (DLS) to confirm colloidal stability and assess size increase post-PEGylation.

-

Morphology: Visualized using Transmission Electron Microscopy (TEM).

-

Surface Coating: Confirmed by Thermogravimetric Analysis (TGA) to quantify the organic coating mass.

Role in Targeted Drug Delivery

m-PEG6-(CH2)8-phosphonic acid ethyl ester does not possess intrinsic therapeutic or signaling activity. Its function is to act as a versatile linker molecule. In drug delivery, it can be used to coat a nanoparticle carrier, which is then loaded with a therapeutic agent. The PEG linker serves to increase the circulation half-life of the nanoparticle by helping it evade the mononuclear phagocyte system.[10] This allows the nanoparticle to preferentially accumulate in tumor tissues via the Enhanced Permeability and Retention (EPR) effect.

While this specific linker does not have a terminal group for direct drug conjugation, it forms the basis for more complex, heterobifunctional linkers where the terminal methyl group of the PEG is replaced with a reactive moiety (e.g., NHS ester, Maleimide) for covalent attachment of a drug or targeting ligand.

The diagram below illustrates the conceptual role of a PEG-phosphonate linker in creating a targeted drug delivery system.

Caption: Role of PEG-phosphonate linkers in drug delivery.

Note on Signaling Pathways: The signaling pathway affected is determined by the specific drug conjugated to the nanoparticle, not by the m-PEG6-(CH2)8-phosphonic acid ethyl ester linker itself. The linker's role is to ensure the drug reaches its target. For example, if the conjugated drug were a kinase inhibitor, the relevant diagram would depict the specific kinase signaling cascade that is inhibited upon drug release inside the target cancer cell.

References

- 1. Impact of PEGylated Nanoparticles on Tumor Targeted Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Diethyl ethylphosphonate | C6H15O3P | CID 6534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. fishersci.com [fishersci.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. M-Peg6-(ch2)8-phosphonic acid ethyl ester [myskinrecipes.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Surface Functionalization of Magnetic Iron Oxide Nanoparticles for MRI Applications – Effect of Anchoring Group and Ligand Exchange Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phosphonate coating of commercial iron oxide nanoparticles for nanowarming cryopreserved samples - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D1TB02483C [pubs.rsc.org]

- 10. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to m-PEG6-(CH2)8-phosphonic acid ethyl ester: Properties, Suppliers, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of m-PEG6-(CH2)8-phosphonic acid ethyl ester, a versatile heterobifunctional linker crucial for advancements in biomaterials, drug delivery, and nanotechnology. This document details its chemical properties, commercial availability, and established experimental applications, offering a valuable resource for researchers in the field.

Core Properties and Commercial Availability

m-PEG6-(CH2)8-phosphonic acid ethyl ester is a polyethylene glycol (PEG) derivative featuring a terminal methoxy group and a phosphonic acid ethyl ester functional group, separated by a C8 alkyl spacer. The PEG chain, with six repeating ethylene glycol units, imparts hydrophilicity and biocompatibility, reducing non-specific protein adsorption and enhancing solubility in aqueous environments. The phosphonic acid ethyl ester group provides a robust anchor for binding to various metal oxide surfaces, including titanium, aluminum, and zirconium.

Quantitative Data Summary

A survey of commercial suppliers reveals the following typical specifications for m-PEG6-(CH2)8-phosphonic acid ethyl ester. It is important to note that batch-specific data should always be confirmed with the supplier.

| Property | Typical Value | Suppliers Citing This Value |

| CAS Number | 2028281-88-9 | MedKoo, MySkinRecipes |

| Molecular Weight | 500.61 g/mol | MedKoo, BroadPharm |

| Chemical Formula | C23H49O9P | MedKoo |

| Purity | ≥95% or >96% | MySkinRecipes, MedKoo, BroadPharm |

| Appearance | Solid powder | MedKoo |

| Solubility | Soluble in DMSO | MedKoo |

| Storage | Short term (days to weeks): 0 - 4 °C; Long term (months to years): -20 °C | MedKoo |

Commercial Suppliers

A number of chemical suppliers specialize in providing m-PEG6-(CH2)8-phosphonic acid ethyl ester for research purposes. These include:

-

AxisPharm

-

BOC Sciences

-

BroadPharm

-

Cenmed Enterprises

-

MedKoo

-

MySkinRecipes

-

Shaanxi XinYan Bomei Biotechnology Co., Ltd.

Key Applications and Experimental Protocols

The unique bifunctional nature of m-PEG6-(CH2)8-phosphonic acid ethyl ester makes it a valuable tool for surface modification, bioconjugation, and the development of drug delivery systems.[1] The phosphonate group serves as a strong anchor to metal oxide surfaces, while the PEG chain provides a hydrophilic and bio-inert outer layer.

Surface Modification of Implants and Nanoparticles

A primary application of this compound is the formation of self-assembled monolayers (SAMs) on metal oxide surfaces. This process is critical for improving the biocompatibility of medical implants and for the stabilization and functionalization of nanoparticles. The PEGylated surface minimizes biofouling and can be further modified for targeted applications.

Experimental Workflow for Surface Modification:

References

Introduction to PEGylated phosphonic acids for surface modification

An In-Depth Technical Guide to PEGylated Phosphonic Acids for Surface Modification

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylated phosphonic acids are a class of functional molecules increasingly utilized for the surface modification of a wide range of materials, particularly metal oxides.[1][2][3] These molecules consist of a phosphonic acid headgroup, which serves as a robust anchor to surfaces, and a polyethylene glycol (PEG) chain, which imparts desirable properties such as biocompatibility, protein resistance, and improved colloidal stability.[4][5][6] The phosphonic acid group (—PO(OH)₂) forms strong, hydrolytically stable bonds with various metal oxide surfaces, including titanium oxide (TiO₂), iron oxide (Fe₃O₄), zirconium oxide (ZrO₂), and aluminum oxide (Al₂O₃), through condensation reactions with surface hydroxyl groups.[7][8][9] This strong interaction makes them superior to other common surface modifiers like silanes or thiols in many applications.[9][10]

The PEG component, a hydrophilic and biocompatible polymer, extends from the surface, creating a protective layer that can prevent the non-specific adsorption of proteins and cells, a critical feature for biomedical applications.[5][6][11] This "stealth" property is crucial in drug delivery, where PEGylated nanoparticles exhibit prolonged blood circulation times by evading the reticuloendothelial system (RES).[12][13] The versatility of PEGylated phosphonic acids allows for their application in diverse fields such as developing long-circulating drug delivery systems, creating biocompatible coatings for medical implants, and engineering stable nanoparticle contrast agents for medical imaging.[4][14][15][16]

This guide provides a comprehensive overview of the synthesis, application, and characterization of PEGylated phosphonic acids for surface modification, tailored for professionals in research and drug development.

Synthesis of PEGylated Phosphonic Acids

The synthesis of PEGylated phosphonic acids can be achieved through several routes. A common strategy involves the functionalization of a PEG molecule with a phosphonate group, which is then hydrolyzed to the phosphonic acid.

General Synthesis Strategy

A prevalent method involves a two-step process:

-

Esterification : A hydroxyl-terminated PEG is reacted with a molecule containing a thiol group, such as thioglycolic acid.

-

Radical Addition : A vinyl phosphonic acid is then added to the thiol group via a radical-mediated reaction.[17]

Another approach is the McKenna reaction, which involves the dealkylation of dialkyl phosphonates using bromotrimethylsilane (TMSBr) followed by methanolysis.[2][18] This method is known for its efficiency and mild reaction conditions.[18] For example, a PEG derivative can be functionalized with a dialkyl phosphonate, which is then converted to the phosphonic acid.[2]

A simplified, one-pot synthesis has also been reported for creating hydroxyl-PEG-phosphonic acid by reacting PEG with phosphorus pentoxide (P₂O₅).[19]

Below is a diagram illustrating a common synthetic pathway.

References

- 1. Phosphonic Acid and Phosphonates: Revolutionizing Surface Modification in Advanced Materials [updates.reinste.com]

- 2. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Surface modification using phosphonic acids and esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phosphonate PEG | Phosphonate Linkers, PEG Phosphonate | AxisPharm [axispharm.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. precisepeg.com [precisepeg.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. Phosphonic Acid Monolayers for Binding of Bioactive Molecules to Titanium Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Bisphosphonate-Anchored PEGylation and Radiolabeling of Superparamagnetic Iron Oxide: Long-Circulating Nanoparticles for in Vivo Multimodal (T1 MRI-SPECT) Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Multi-phosphonic acid poly(ethylene glycol) coated iron oxide | Sci. Publication [specificpolymers.com]

- 14. Carboxyl–polyethylene glycol–phosphoric acid: a ligand for highly stabilized iron oxide nanoparticles - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. mdpi.com [mdpi.com]

- 16. Effectiveness of Biofunctionalization of Titanium Surfaces with Phosphonic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. d-nb.info [d-nb.info]

- 19. pubs.acs.org [pubs.acs.org]

Basic principles of self-assembled monolayers with phosphonic acids

An In-depth Technical Guide to the Core Principles of Self-Assembled Monolayers with Phosphonic Acids

Introduction

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that spontaneously form on solid surfaces.[1][2] They represent a powerful tool for tailoring the interfacial properties of materials at the molecular level. Among the various classes of molecules used to form SAMs, organophosphonic acids have emerged as a particularly robust and versatile option, especially for modifying the surfaces of a wide range of metal oxides.[1][3][4][5]

Phosphonic acid-based SAMs offer significant advantages, including high thermal and chemical stability, owing to the formation of strong covalent bonds with the substrate.[3][6][7] This makes them superior in many applications compared to other common SAM systems, such as alkanethiols on gold, which are known to be less stable under ambient conditions.[3] Their ability to form well-defined and stable films has led to their increasing use in diverse fields such as corrosion protection, electronics, biomaterials, and drug development.[2][8][9][10]

This technical guide provides a comprehensive overview of the fundamental principles of phosphonic acid SAMs, intended for researchers, scientists, and professionals in drug development who seek to utilize this technology for advanced surface functionalization.

Core Principles of Phosphonic Acid SAMs

The formation and properties of phosphonic acid SAMs are governed by the interplay between the molecular structure of the phosphonic acid, the nature of the substrate, and the assembly conditions.

Molecular Structure

A typical phosphonic acid molecule used for SAM formation consists of three key components:

-

The Phosphonic Acid Head Group (-PO(OH)₂): This functional group serves as the anchor, binding the molecule to the substrate. It has a strong affinity for metal oxide surfaces, where it can form one or more covalent bonds.[2]

-

The Spacer or Backbone (e.g., Alkyl or Aryl Chain): This component connects the head group to the terminal group. Van der Waals interactions between adjacent backbones, particularly in long-chain alkyl phosphonic acids, drive the ordering and close packing of the molecules within the monolayer.[3]

-

The Terminal Functional Group (-R): This is the outermost part of the SAM and dictates the final surface properties. By varying this group, the surface can be rendered hydrophobic, hydrophilic, biocompatible, or reactive for further chemical modifications.

Mechanism of SAM Formation on Metal Oxide Surfaces

The self-assembly process typically occurs from a dilute solution of the phosphonic acid. The substrate, usually a metal with a native oxide layer (e.g., aluminum, titanium, silicon), is immersed in this solution.[2][3]

-

Surface Hydroxylation: The process begins with the metal oxide surface, which is typically covered with hydroxyl (-OH) groups, especially after cleaning or plasma treatment.[4][11] These surface hydroxyls are the reactive sites for the phosphonic acid head groups.

-

Physisorption and Condensation: Initially, the phosphonic acid molecules may physisorb (hydrogen-bond) to the hydroxylated surface.[3] A subsequent thermal annealing step is often employed to drive a condensation reaction.[3][12][13] This reaction forms a strong, covalent P-O-Metal bond, releasing a water molecule as a byproduct.[2][4]

-

Binding Modes: The phosphonic acid head group can bind to the metal oxide surface in several configurations, including monodentate, bidentate, and tridentate linkages.[1][14][15] The exact binding mode can depend on factors like the specific substrate, surface hydration, and post-deposition treatment. Bidentate and tridentate binding modes are generally considered to be more stable.

Figure 1: Binding modes of phosphonic acid on a metal oxide surface.

Factors Influencing SAM Quality

Several experimental parameters critically affect the order, density, and stability of the resulting monolayer:

-

Substrate Preparation: A clean, smooth, and well-hydroxylated surface is essential for the formation of a high-quality SAM.

-

Solvent: The choice of solvent can influence the solubility of the phosphonic acid and its interaction with the substrate. Anhydrous solvents are often preferred to control the amount of water at the interface.[3][16]

-

Deposition Time and Temperature: Sufficient time is required for the molecules to adsorb and arrange themselves on the surface. Increased temperature can accelerate the formation of covalent bonds but may also lead to multilayer formation if not controlled.[13][17]

-

Post-Deposition Annealing: Heating the substrate after the initial deposition is a common practice to promote the formation of covalent bonds, remove residual solvent, and improve the overall order and stability of the SAM.[3][13]

-

Humidity: The presence of water at the interface can significantly influence the reaction time. Dry environments can lead to almost instantaneous reaction at elevated temperatures, while humid conditions can inhibit it.[16]

Properties and Characterization

Phosphonic acid SAMs exhibit distinct properties that make them suitable for a wide range of applications.

Structural and Physical Properties

-

Order and Packing: Long-chain alkylphosphonic acids tend to form densely packed, quasi-crystalline structures on smooth surfaces. The alkyl chains are typically tilted at a specific angle with respect to the surface normal to maximize van der Waals interactions.[3][18]

-

Wettability: The terminal functional group of the SAM dictates the surface wettability. For instance, a methyl-terminated SAM (e.g., from octadecylphosphonic acid) creates a highly hydrophobic surface, while a hydroxyl- or carboxyl-terminated SAM results in a hydrophilic surface.

-

Stability: The strong P-O-Metal covalent bond provides excellent thermal and hydrolytic stability.[3][6] Phosphonic acid SAMs on alumina have been shown to be stable at temperatures up to ~400°C, significantly higher than the stability of alkanethiols on gold.[6][19] The P-O anchor group itself can remain stable up to 800°C.[19][20]

Quantitative Data Summary

The following tables summarize key quantitative data for phosphonic acid SAMs on various common substrates.

Table 1: Water Contact Angles of Phosphonic Acid SAMs

| Phosphonic Acid | Substrate | Water Contact Angle (°) | Reference(s) |

| Octadecylphosphonic acid (ODPA) | Al/Si | ~130° | [4] |

| Perfluorodecylphosphonic acid (PFDP) | Al/Si | 137° | [4] |

| Octadecylphosphonic acid (ODPA) | TiO₂ | 117.6° ± 2.5° | [13] |

| Fluorinated Phosphonic Acid (FPA) | Al | 114.5° ± 1.7° | [5] |

| 11-Hydroxyundecylphosphonic acid (PUL) | SiO₂ | - | [3] |

| Dodecylphosphonic acid (DP) | Al/Si | ~130° | [4] |

Table 2: Structural Properties of Phosphonic Acid SAMs

| Phosphonic Acid | Substrate | Thickness (Å) | Chain Tilt Angle (°) | Reference(s) |

| Octadecylphosphonic acid (ODPA) | SiO₂ | - | ~37° | [3][18] |

| 11-Hydroxyundecylphosphonic acid (PUL) | SiO₂ | - | ~45° | [3][18] |

| α-quarterthiophene-2-phosphonate (4TP) | SiO₂/Si | ~18 Å | - | [21] |

| Hexanephosphonic acid | ZnO | ~2x thicker than hexanethiol | - | [22] |

Table 3: Thermal Stability of Phosphonic Acid SAMs

| Phosphonic Acid (Backbone) | Substrate | Onset of Desorption/Decomposition | Notes | Reference(s) |

| Butylphosphonic acid (BPA) | Si | 350 °C | Complete desorption at ~500 °C. | [20] |

| Non-substituted alkyl | Al₂O₃ | 673-773 K (~400-500 °C) | Cleavage of the backbone from the anchor group. | [6] |

| Fluorinated alkyl | Al₂O₃ | > 523 K (> 250 °C) | Bond cleavage within the backbone. | [6] |

| P-O-Metal anchor group | Metal Oxide | Stable up to 800 °C | The anchoring group itself is highly robust. | [19][20] |

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for forming high-quality SAMs.

General Protocol for SAM Preparation (Solution Deposition)

-

Substrate Cleaning:

-

Sonication: Sonicate the substrate sequentially in a series of solvents (e.g., acetone, isopropanol, and deionized water) for 10-15 minutes each to remove organic contaminants.

-

Drying: Dry the substrate under a stream of inert gas (e.g., nitrogen or argon).

-

Surface Activation (Hydroxylation): Treat the substrate with an oxygen plasma or a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) to remove any remaining organic residues and generate surface hydroxyl groups. Caution: Piranha solution is extremely corrosive and reactive and must be handled with extreme care.

-

-

SAM Deposition:

-

Solution Preparation: Prepare a dilute solution of the desired phosphonic acid (e.g., 1 mM) in a suitable high-purity, anhydrous solvent (e.g., tetrahydrofuran (THF), isopropanol, or toluene).

-

Immersion: Immerse the cleaned and activated substrate into the phosphonic acid solution. The immersion time can range from a few hours to 24-48 hours, depending on the specific system.[2][12] The process is typically carried out at room temperature or slightly elevated temperatures.

-

-

Post-Deposition Rinsing and Annealing:

-

Rinsing: After immersion, remove the substrate from the solution and rinse it thoroughly with fresh solvent to remove any non-covalently bonded (physisorbed) molecules. Sonication in the rinse solvent can be used to ensure complete removal of multilayers.[12]

-

Drying: Dry the rinsed substrate again under a stream of inert gas.

-